![molecular formula C13H11NOS B14712372 N-[(Oxo-lambda~4~-sulfanylidene)(phenyl)methyl]aniline CAS No. 18263-20-2](/img/structure/B14712372.png)
N-[(Oxo-lambda~4~-sulfanylidene)(phenyl)methyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Oxo-lambda~4~-sulfanylidene)(phenyl)methyl]aniline is a chemical compound with the molecular formula C14H14N2O2S. This compound is part of the organosulfur family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and polymers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Oxo-lambda~4~-sulfanylidene)(phenyl)methyl]aniline typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thus streamlining the synthetic route and reducing waste generation .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a one-pot NH and O transfer process using ammonium carbamate as the N-source and methanol as the reaction medium . This method is efficient and environmentally friendly, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(Oxo-lambda~4~-sulfanylidene)(phenyl)methyl]aniline undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
N-[(Oxo-lambda~4~-sulfanylidene)(phenyl)methyl]aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug design and discovery programs.
Industry: In the industrial sector, it is used in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism by which N-[(Oxo-lambda~4~-sulfanylidene)(phenyl)methyl]aniline exerts its effects involves interactions with various molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(Oxo-lambda~4~-sulfanylidene)(phenyl)methyl]-N-(propan-2-yl)propan-2-amine
- N-[(Oxo-lambda~4~-sulfanylidene)(phenyl)methyl]-N’-phenylurea
Uniqueness
N-[(Oxo-lambda~4~-sulfanylidene)(phenyl)methyl]aniline stands out due to its unique combination of sulfur and nitrogen atoms, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the fields of pharmaceuticals and materials science .
Propriétés
Numéro CAS |
18263-20-2 |
|---|---|
Formule moléculaire |
C13H11NOS |
Poids moléculaire |
229.30 g/mol |
Nom IUPAC |
N-[phenyl(sulfinyl)methyl]aniline |
InChI |
InChI=1S/C13H11NOS/c15-16-13(11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h1-10,14H |
Clé InChI |
UMACZOLBWWPDPF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=S=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


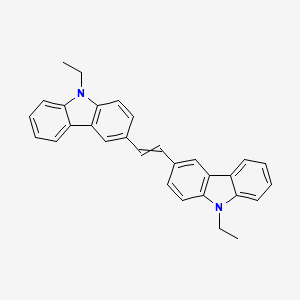


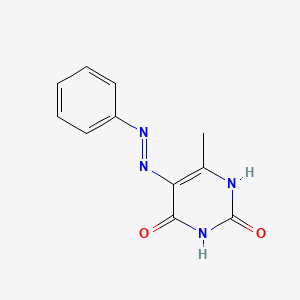

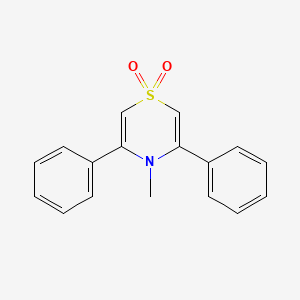
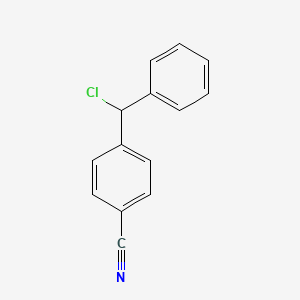

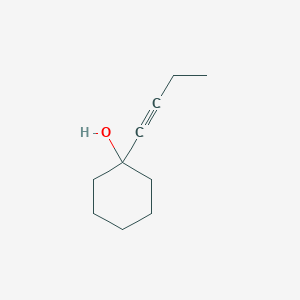
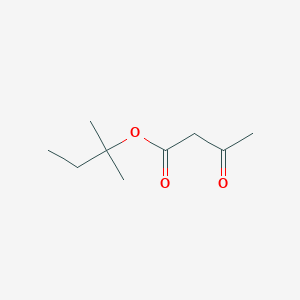
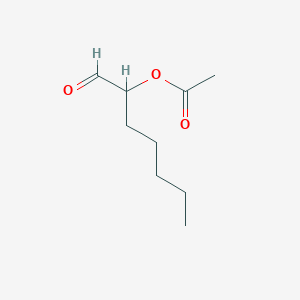


![1,2,4-Trichloro-5-[4-nitro-2-(trifluoromethyl)phenoxy]benzene](/img/structure/B14712375.png)
